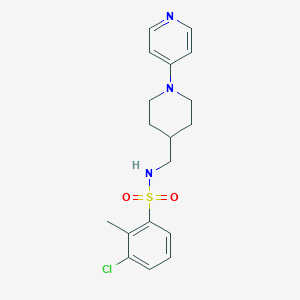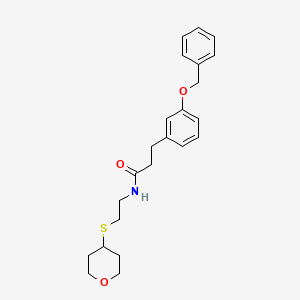
3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound is of increasing interest due to its active groups like pyridine and benzenesulfonyl. Its derivatives have been synthesized and characterized, showing potential as candidate compounds for drug development, particularly as HIV-1 infection prevention agents (Cheng De-ju, 2015).
Antimicrobial Activity
Certain derivatives of this compound have demonstrated significant antimicrobial activity. For example, N-pyridin-3-yl-benzenesulfonamide, a related compound, shows great antimicrobial activity against various bacteria strains (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).
Use in Electrochemical Synthesis
This compound plays a role in the electrochemical synthesis of metal complexes. For example, electrochemical oxidation of certain metals in the presence of related compounds has been used to prepare complex structures (Mari´a L. Dura´n et al., 1997).
Photophysicochemical Properties
Derivatives of this compound have been explored for their photophysical and photochemical properties. This research is particularly relevant in the context of photocatalytic applications (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Potential in Corrosion Inhibition
Piperidine derivatives of this compound have been studied for their potential as corrosion inhibitors for metals like iron. This research involves quantum chemical calculations and molecular dynamics simulations (S. Kaya et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various targets, such as zirconium 4-sulfophenylphosphonate
Mode of Action
It’s known that similar compounds interact with their targets through hydrogen bonding . The compound may also exhibit properties of push-pull molecules, which undergo intramolecular charge-transfer (ICT) from an electron donor (D) to an acceptor (A) through a system of π-conjugated double bonds .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in non-linear optics
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity , and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose
Action Environment
It’s known that the spatial configuration of carbon atoms connected to certain groups plays an important role in the activity of similar compounds
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-14-17(19)3-2-4-18(14)25(23,24)21-13-15-7-11-22(12-8-15)16-5-9-20-10-6-16/h2-6,9-10,15,21H,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPILDMUFPMQFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)
![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)
![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)


![4-(dimethylsulfamoyl)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2410927.png)
![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)


![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)
![4-[(Indolinylthioxomethyl)amino]-1-(methylsulfonyl)benzene](/img/structure/B2410936.png)
![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)
